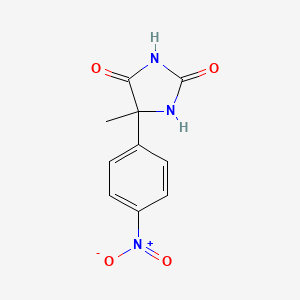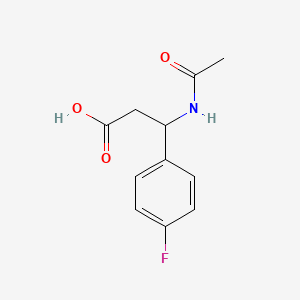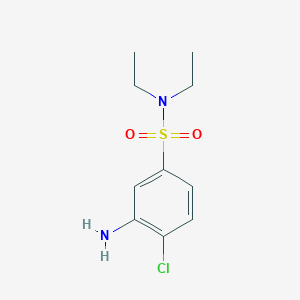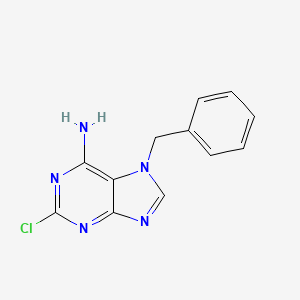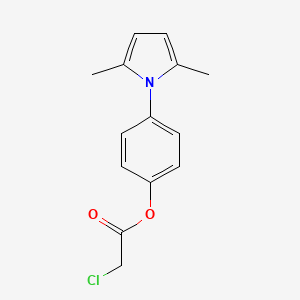
Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester is a compound that appears to be related to various chloro-phenyl-pyrrol derivatives, which have been studied for their structural and biological properties. While the exact compound is not directly reported in the provided papers, the related compounds provide insight into the potential characteristics and behaviors of chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a major metabolite of zomepirac, starts with an ethyl ester and involves oxidation, bromination, and selective reduction steps . This suggests that the synthesis of chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester could also involve a series of functional group transformations and protective group strategies to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods and X-ray crystallography. For example, the structure of a β-amino dicarbonyl compound was solved in a triclinic space group with specific cell dimensions . Similarly, the enol tautomer of a phenylpyruvic acid derivative was confirmed by crystallographic and NMR evidence . These findings indicate that detailed molecular structure analysis of chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester would likely involve similar techniques to elucidate its conformation and stereochemistry.
Chemical Reactions Analysis
The chemical reactions of related compounds involve tautomerism and the formation of hydrogen bonds, as seen in the crystallographic study of 3-methoxy-4-hydroxy-5-chloro-phenylpyruvic acid and its acetate ester . These compounds exhibit the enolate tautomer rather than the keto form, which is significant for their reactivity and interaction with other molecules. The chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester may also undergo similar tautomeric shifts, influencing its chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-phenyl-pyrrol derivatives can be inferred from related studies. The strong network of hydrogen bonds observed in the crystal structure of the acetate ester of phenylpyruvic acid suggests that chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester may also exhibit significant hydrogen bonding, affecting its solubility and stability . Additionally, the biological testing of the synthesized metabolite of zomepirac, which is structurally related, showed it to be devoid of biological activity, indicating that the physical and chemical properties of these compounds can significantly influence their biological effects .
Aplicaciones Científicas De Investigación
Chemical Analysis and Sample Preparation
- Phthalate esters, which are chemicals used as plasticizers in food processing and packaging, have seen advancements in sample preparation methods. Recent techniques have moved from simple liquid-liquid extraction to more sophisticated methods like solid-phase microextraction. This indicates an evolving landscape in the analysis of complex chemical compounds, possibly relevant to the compound (Harunarashid, Lim, & Harunsani, 2017).
Biotechnological Applications
- Lactic acid, a hydroxycarboxylic acid produced by fermentation of sugars in biomass, has various biotechnological applications. It's used in synthesizing biodegradable polymers and as a feedstock for green chemistry, producing chemicals like pyruvic acid, acrylic acid, and lactate ester. This reflects the potential of organic compounds, including possibly Chloro-acetic acid derivatives, in the field of sustainable chemistry (Gao, Ma, & Xu, 2011).
Environmental Impact and Treatment
- The pesticide production industry generates high-strength wastewater containing toxic pollutants, including various acids. Biological processes and granular activated carbon have been used to remove these compounds, showing the importance of understanding and mitigating the environmental impact of chemical compounds (Goodwin, Carra, Campo, & Soares, 2018).
Chemical Synthesis and Structural Analysis
- The synthesis and structural properties of various chemical compounds, including chloral reactions with substituted anilines, highlight the complexity and potential of chemical synthesis in creating novel compounds with diverse applications. This could be relevant for the synthesis and analysis of Chloro-acetic acid derivatives (Issac & Tierney, 1996).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It often includes safety precautions for handling and disposing of the compound.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, applications, or biological studies.
Propiedades
IUPAC Name |
[4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10-3-4-11(2)16(10)12-5-7-13(8-6-12)18-14(17)9-15/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICFQWOOHHRUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

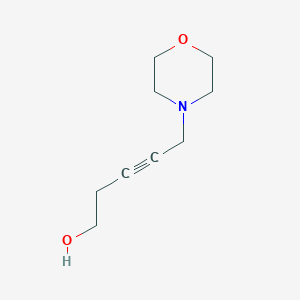
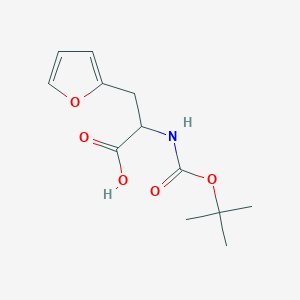
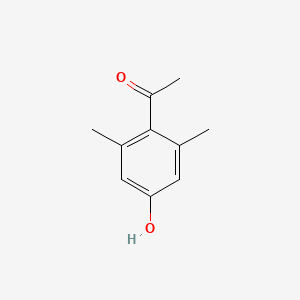


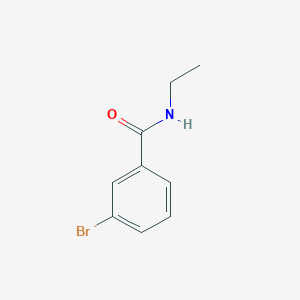
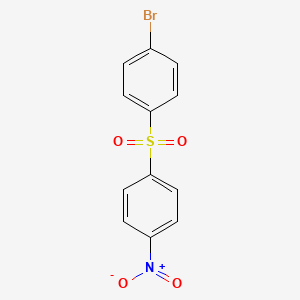
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)
![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)
